Methyl 2-bromo-5-fluoro-3-iodobenzoate
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Overview
Description
Methyl 2-bromo-5-fluoro-3-iodobenzoate is an organic compound with the molecular formula C8H5BrFIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and iodine atoms, and the carboxylic acid group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-fluoro-3-iodobenzoate can be synthesized through a multi-step process involving the halogenation of benzoic acid derivatives. One common method involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Esterification: The conversion of the carboxylic acid group to a methyl ester.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst, while fluorination may involve the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). Iodination typically requires iodine (I2) and a suitable oxidizing agent. Esterification is commonly carried out using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. Industrial production may also involve the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-fluoro-3-iodobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Methyl 2-bromo-5-fluoro-3-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its halogen atoms can enhance the biological activity and stability of the resulting compounds.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-fluoro-3-iodobenzoate depends on its specific application
Molecular Targets: The halogen atoms can form halogen bonds with target molecules, enhancing binding affinity and specificity.
Pathways Involved: The compound can modulate biological pathways by interacting with enzymes, receptors, or other biomolecules. The presence of multiple halogen atoms can influence the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-iodobenzoate: This compound has a similar structure but lacks the fluorine atom. It is used in similar applications but may have different reactivity and properties.
Methyl 3-bromo-2-fluoro-5-iodobenzoate: This is another isomer with a different arrangement of halogen atoms. Its properties and applications can vary based on the specific halogenation pattern.
Uniqueness
Methyl 2-bromo-5-fluoro-3-iodobenzoate is unique due to its specific combination of bromine, fluorine, and iodine atoms. This unique halogenation pattern can impart distinct chemical and biological properties, making it valuable in various research and industrial applications.
Biological Activity
Methyl 2-bromo-5-fluoro-3-iodobenzoate is a halogenated organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by multiple halogen substituents, contributes to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is an aromatic compound with the following structural formula:
Key Features:
- Halogen Substituents: The presence of bromine, fluorine, and iodine atoms enhances the compound's reactivity.
- Ester Functional Group: The methyl ester group may influence solubility and bioavailability.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Halogen Bonding: The halogen atoms can form halogen bonds with target biomolecules, enhancing binding affinity and specificity.
- Enzyme Interaction: The compound may modulate biological pathways by interacting with enzymes or receptors, potentially influencing cellular processes.
- Antimicrobial Activity: Preliminary studies suggest that halogenated compounds often exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or inhibit vital enzymes .
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of this compound. A study evaluated its effectiveness against various bacterial strains, revealing promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
E. coli | 0.008 |
K. pneumoniae | 0.03 |
P. aeruginosa | 0.125 |
These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-negative bacteria .
Case Study: Topoisomerase Inhibition
A detailed study investigated the role of this compound as a topoisomerase inhibitor. The results indicated that the compound could significantly inhibit both E. coli gyrase and topoisomerase IV, which are critical for bacterial DNA replication:
Compound | IC50 (µM) | MIC (µg/mL) |
---|---|---|
This compound | 0.49 | 0.008 |
Control (Ciprofloxacin) | 0.20 | 0.008 |
The compound showed a comparable efficacy to established antibiotics like ciprofloxacin, highlighting its potential as a lead compound in antibiotic development .
Research Findings and Implications
- Pharmaceutical Applications: this compound is being explored as a building block in the synthesis of bioactive molecules and pharmaceuticals due to its unique chemical properties.
- Optimization Studies: Ongoing research aims to optimize the substitution patterns on the benzoate ring to enhance biological activity further. For instance, modifications at specific positions have shown to improve potency against resistant bacterial strains .
- Safety and Toxicology: While promising, further studies are needed to assess the safety profile and potential toxicity of this compound in vivo.
Properties
Molecular Formula |
C8H5BrFIO2 |
---|---|
Molecular Weight |
358.93 g/mol |
IUPAC Name |
methyl 2-bromo-5-fluoro-3-iodobenzoate |
InChI |
InChI=1S/C8H5BrFIO2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,1H3 |
InChI Key |
ZXAPZXGLZKZYLD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)I)Br |
Origin of Product |
United States |
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